

The Biological Activity of Aspulvinone O: A Technical Guide

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Compound of Interest

Compound Name: *Aspulvinone O*

Cat. No.: *B10820821*

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For Researchers, Scientists, and Drug Development Professionals

Aspulvinone O, a naturally occurring compound, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of **Aspulvinone O**, with a focus on its anticancer and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Bioactivity Data

The biological effects of **Aspulvinone O** have been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

Target/Activity	Assay System	Quantitative Value	Reference
Anticancer Activity			
Glutamate-Oxaloacetate Transaminase 1 (GOT1) Inhibition	Recombinant human GOT1 enzyme assay	Not explicitly quantified for Aspulvinone O in the provided search results. However, related aspulvinone H showed an IC ₅₀ of 5.91 ± 0.04 μM.	[1]
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Viability	PANC-1 cell line	IC ₅₀ : 20.54 - 26.80 μM	[2]
AsPC-1 cell line	IC ₅₀ : 20.54 - 26.80 μM	[2]	
SW1990 cell line	IC ₅₀ : 20.54 - 26.80 μM	[2]	
Normal Pancreatic Cell Viability	HPDE6-C7 cell line	IC ₅₀ : > 100 μM	[2]
Antiviral Activity			
SARS-CoV-2 Main Protease (Mpro) Inhibition	Enzyme kinetics assay	IC ₅₀ : 12.41 ± 2.40 μM	
SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition	Enzyme kinetics assay	IC ₅₀ : 21.34 ± 0.94 μM	
Other Reported Activities			
α-Glucosidase Inhibition	Not explicitly quantified for Aspulvinone O.	Not Available	[3]

Related aspulvinones
V and H showed
potent inhibition.

Antibacterial, Anti-
inflammatory,
Antifungal, Anti-DPPH
radical

Primarily qualitative
descriptions.

Not Available

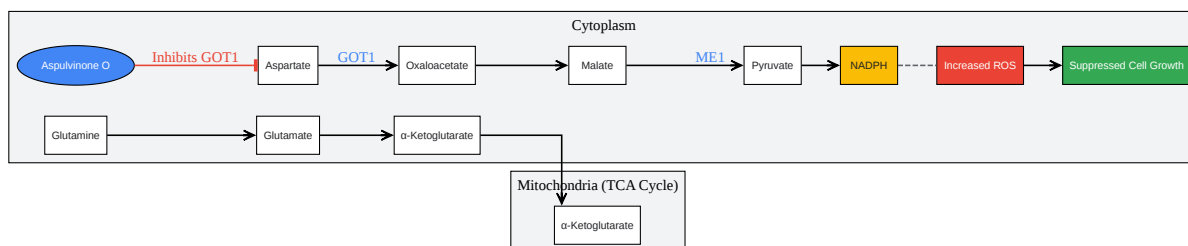
[3]

Key Signaling Pathway: Inhibition of Glutamine Metabolism in Pancreatic Cancer

Aspulvinone O exerts its anticancer effects in pancreatic ductal adenocarcinoma (PDAC) by targeting a critical metabolic pathway. PDAC cells are highly dependent on glutamine metabolism to support their proliferation and maintain redox balance. A key enzyme in a non-canonical glutamine metabolism pathway is Glutamate-Oxaloacetate Transaminase 1 (GOT1).

Aspulvinone O has been identified as a natural inhibitor of GOT1.[2][4]

The inhibition of GOT1 by **Aspulvinone O** disrupts the conversion of aspartate to oxaloacetate. This, in turn, reduces the production of malate and subsequently pyruvate and NADPH. The decrease in NADPH levels leads to an increase in reactive oxygen species (ROS), creating oxidative stress and suppressing the growth of PDAC cells.[2][5]



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Aspulvinone O inhibits the GOT1-mediated glutamine metabolism pathway in PDAC.

Experimental Protocols

GOT1 Inhibitory Activity Assay

This protocol details the in vitro measurement of GOT1 enzyme inhibition by **Aspulvinone O**.

[1][2]

- **Reaction Mixture Preparation:** Prepare a 100 μ L reaction mixture containing 4 mM L-aspartic acid, 1 mM α -ketoglutarate, 1 unit/mL malate dehydrogenase, and 1 mM NADH.
- **Enzyme Addition:** Add 0.1 mg/mL of purified human recombinant GOT1 to the reaction mixture.
- **Inhibitor Addition:** Add varying concentrations of **Aspulvinone O** to the reaction wells. A control with no inhibitor should be included.
- **Measurement:** Measure the absorbance at 340 nm using a 96-well plate reader to monitor the oxidation of NADH. The maximum linear change in absorbance is used to determine enzyme activity.

- **Data Analysis:** Analyze the enzyme activity data using software such as SigmaPlot with the Enzyme Kinetics Module to determine the IC₅₀ value of **Aspulvinone O**.

Pancreatic Cancer Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of **Aspulvinone O** on pancreatic cancer cell lines.^[2]

- **Cell Seeding:** Plate pancreatic cancer cells (e.g., PANC-1, AsPC-1, SW1990) at a density of 5×10^3 cells per well in 96-well plates and incubate for 24 hours.
- **Compound Treatment:** Remove the medium and treat the cells with various concentrations of **Aspulvinone O** (e.g., 0.1–100 μ M). Include a vehicle control (DMSO).
- **Incubation:** Incubate the cells for 48 hours at 37°C in a 5% CO₂ humidified incubator.
- **MTT Addition:** Add 100 μ L of MTT solution (2 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** Calculate the IC₅₀ value, which represents the concentration of **Aspulvinone O** that inhibits cell growth by 50%.

In Vivo Xenograft Model for Antitumor Efficacy

This protocol describes the evaluation of **Aspulvinone O**'s antitumor effects in a mouse model.^{[2][4][6]}

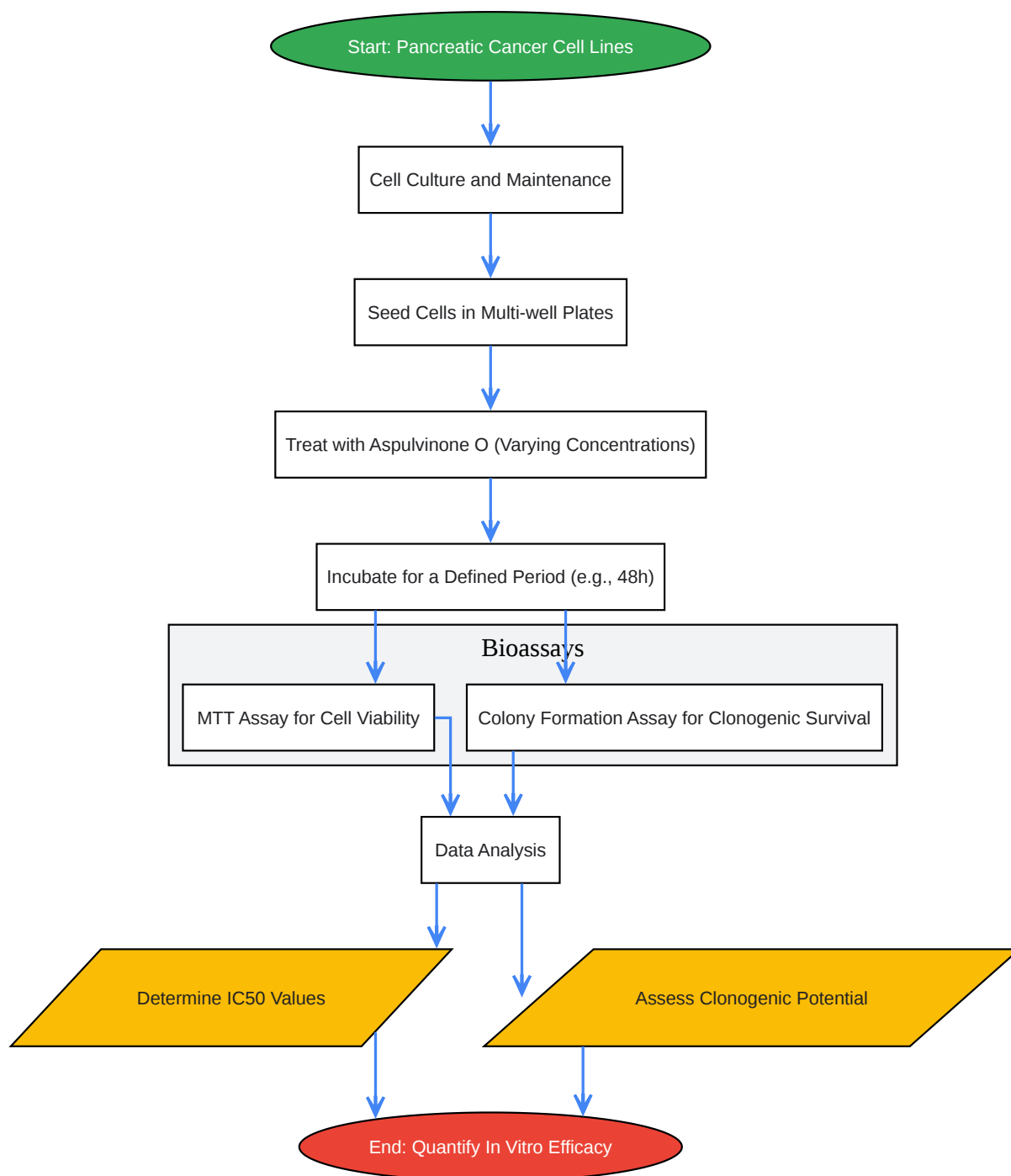
- **Cell Preparation:** Suspend pancreatic cancer cells (e.g., SW1990) in PBS at a density of 1×10^7 cells/mL.
- **Subcutaneous Injection:** Inject 200 μ L of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., CB17/scid or BALB/c nude mice).

- **Tumor Growth Monitoring:** Monitor tumor growth every 5 days by measuring the length and width of the tumors with calipers. Calculate the tumor volume using the formula: $(\text{length} \times \text{width}^2)/2$.
- **Treatment:** Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer **Aspulvinone O** (at a predetermined dose and schedule) or a vehicle control to the respective groups.
- **Efficacy Evaluation:** Continue to monitor tumor volume throughout the treatment period to assess the antitumor efficacy of **Aspulvinone O**.

Experimental and Logical Workflows

In Vitro Anticancer Evaluation Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of **Aspulvinone O**'s anticancer properties.

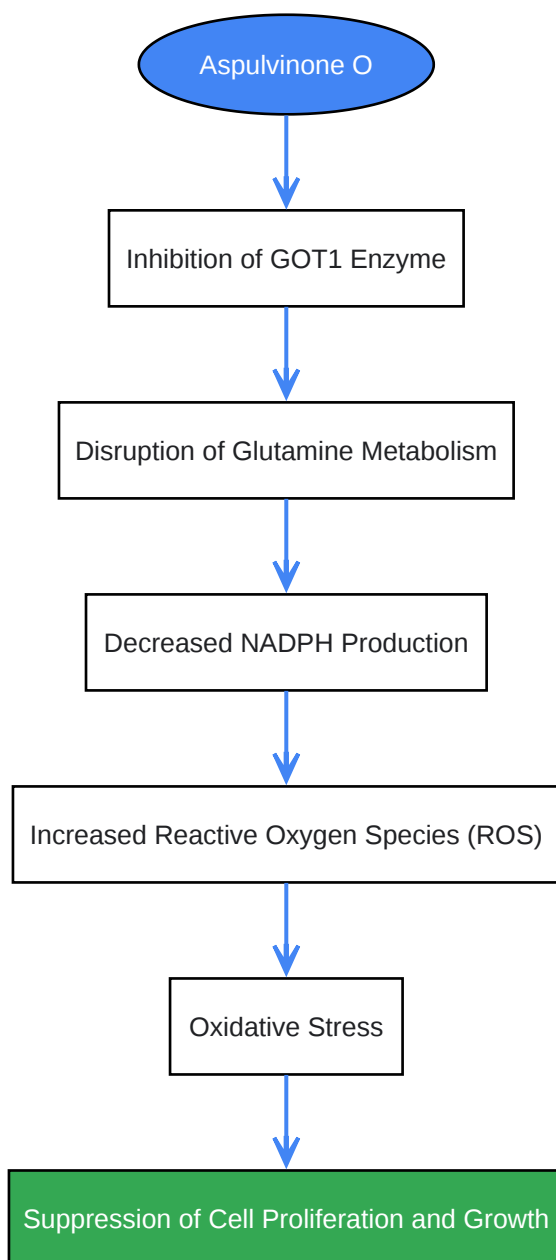


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Workflow for in vitro evaluation of **Aspulvinone O** on PDAC cells.

Logical Relationship of Aspulvinone O's Anticancer Action

This diagram illustrates the logical progression from the molecular target of **Aspulvinone O** to its ultimate cellular effects in pancreatic cancer.



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Logical flow of **Aspulvinone O**'s mechanism of action in pancreatic cancer.

Conclusion

Aspulvinone O is a promising natural product with demonstrated anticancer and antiviral activities. Its ability to selectively inhibit GOT1 and disrupt glutamine metabolism in pancreatic cancer cells highlights a potential therapeutic strategy for this challenging disease. Further research is warranted to fully elucidate the therapeutic potential of **Aspulvinone O** and its analogs, including more extensive in vivo studies and exploration of its other reported biological activities. This guide provides a foundational understanding for researchers to build upon in their future investigations of this intriguing natural compound.

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